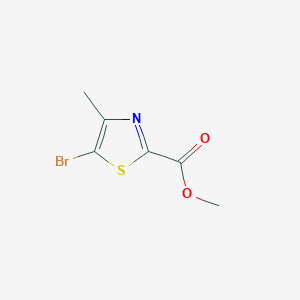
Bis(trimethylsilyl)tributyltinphosphate
Vue d'ensemble
Description
Bis(trimethylsilyl)tributyltinphosphate is a chemical compound with the molecular formula C18H45O4PSi2Sn and a molecular weight of 531.4 . It is primarily used for research and development purposes .
Synthesis Analysis
Bis(trimethylsilyl)tributyltinphosphate can be synthesized from Tris(trimethylsilyl)phosphate and TRI-N-BUTYLTIN METHOXIDE .Molecular Structure Analysis
The molecular structure of Bis(trimethylsilyl)tributyltinphosphate is represented by the formula [(CH3)3SiO]2P(O)OSn[(CH2)3CH3]3 . The compound has a white solid appearance .Physical And Chemical Properties Analysis
Bis(trimethylsilyl)tributyltinphosphate is a white solid with a flash point greater than 230 °F . It should be stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Organometallic Chemistry and Synthesis of Compounds
- Bis(trimethylsilyl) acylphosphonates, including bis(trimethylsilyl)tributyltinphosphate, are used in coupling reactions to synthesize acyloxyalkyl esters, which can potentially serve as prodrugs. These compounds have shown effectiveness in inhibiting HIV-1 in infected cells (Iyer et al., 1989).
- In the synthesis of thiophene derivatives and organometallic oligomers, bis(trimethylsilyl)tributyltinphosphate plays a role as a reagent. For instance, it is utilized in palladium-catalyzed coupling reactions for the preparation of ethynylated thiophene derivatives (Altamura et al., 2001).
Catalysis and Reaction Mechanisms
- It has been utilized in the context of Lewis acid catalysis, where organotin compounds, including bis(trimethylsilyl)tributyltinphosphate, can catalyze Michael addition of enol silyl ethers. This demonstrates its utility in facilitating specific types of organic reactions (Sato et al., 1991).
Synthesis of Phosphorus-Containing Compounds
- The compound is involved in the synthesis of phosphorus-containing compounds. For example, bis(trimethylsilyl) hypophosphite, a related compound, is used to generate carbonyl adducts, which are then converted to phosphonous acids (HataTsujiaki et al., 1977).
Optoelectronic Properties and Material Science
- It is used in the preparation of thiophene 1,1-dioxides and tuning their optoelectronic properties, indicating its relevance in material science and technology (Tsai et al., 2013).
Environmental Research and Toxicology
- Bis(tributyltin) compounds, which are structurally similar to bis(trimethylsilyl)tributyltinphosphate, have been studied for their metabolism in marine animals. This research is significant in understanding the environmental impact and toxicology of such compounds (Lee, 1985).
Safety and Hazards
Bis(trimethylsilyl)tributyltinphosphate is classified as acutely toxic, both orally (Category 3) and dermally (Category 4). It can cause skin irritation (Category 2) and serious eye irritation (Category 2). It’s also hazardous to the aquatic environment, both short-term (Acute - Category 1) and long-term (Chronic - Category 1) . Precautionary measures include avoiding release to the environment, wearing protective gear, and seeking medical advice if feeling unwell .
Propriétés
IUPAC Name |
tributylstannyl bis(trimethylsilyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H19O4PSi2.3C4H9.Sn/c1-12(2,3)9-11(7,8)10-13(4,5)6;3*1-3-4-2;/h1-6H3,(H,7,8);3*1,3-4H2,2H3;/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQKAZSYRUOBEU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OP(=O)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H45O4PSi2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586827 | |
| Record name | 6,6-Dibutyl-2,2-dimethyl-4-oxo-4-[(trimethylsilyl)oxy]-3,5-dioxa-4lambda~5~-phospha-2-sila-6-stannadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trimethylsilyl)tributyltinphosphate | |
CAS RN |
74785-85-6 | |
| Record name | 6,6-Dibutyl-2,2-dimethyl-4-oxo-4-[(trimethylsilyl)oxy]-3,5-dioxa-4lambda~5~-phospha-2-sila-6-stannadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 74785-85-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B1603232.png)



![1-(4-Ethylcyclohexyl)-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B1603238.png)



